![molecular formula C9H8Cl2FNO B7555553 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act on other pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide can reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a safe candidate for further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is its ease of synthesis, which allows for large-scale production. Additionally, its low toxicity profile makes it a safe candidate for use in lab experiments. However, its exact mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action.
Future Directions
The potential applications of 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide are vast and varied. Future research could focus on investigating its potential use as a starting material for the synthesis of other compounds with biological activity. Additionally, further studies could be conducted to elucidate its exact mechanism of action and to investigate its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide involves the reaction of 3-chloro-4-fluorobenzyl chloride with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain 2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been investigated for its potential use as a starting material for the synthesis of other compounds with biological activity.
properties
IUPAC Name |
2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-9(14)13-5-6-1-2-8(12)7(11)3-6/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZGDKPAGUUWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide |
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